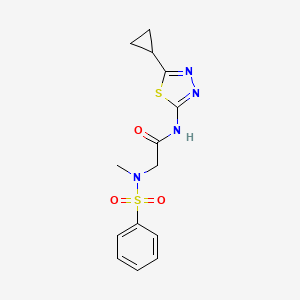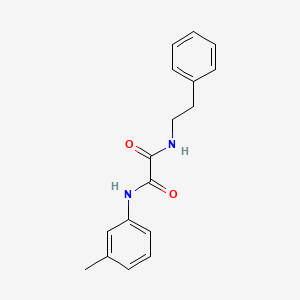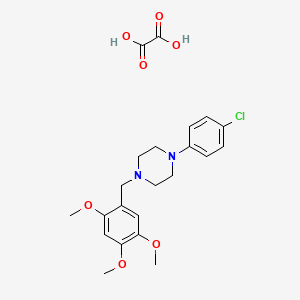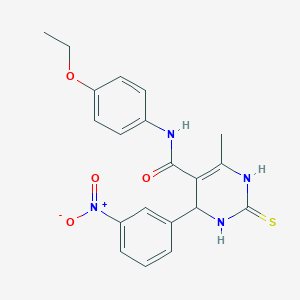
1-(2-methoxybenzoyl)-4-(2,4,5-trimethylbenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxybenzoyl)-4-(2,4,5-trimethylbenzoyl)piperazine, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in the scientific research community due to its potential therapeutic properties. This compound is a potent agonist of the cannabinoid receptors and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
1-(2-methoxybenzoyl)-4-(2,4,5-trimethylbenzoyl)piperazine acts as a potent agonist of the cannabinoid receptors, specifically the CB1 and CB2 receptors. These receptors are located throughout the body and play a crucial role in regulating various physiological processes, including pain, inflammation, and immune function. By activating these receptors, 1-(2-methoxybenzoyl)-4-(2,4,5-trimethylbenzoyl)piperazine can modulate these processes and produce its therapeutic effects.
Biochemical and Physiological Effects:
1-(2-methoxybenzoyl)-4-(2,4,5-trimethylbenzoyl)piperazine has been found to exhibit a range of biochemical and physiological effects in preclinical studies. This compound has been shown to reduce pain and inflammation, protect against neuronal damage, and modulate immune function. Additionally, 1-(2-methoxybenzoyl)-4-(2,4,5-trimethylbenzoyl)piperazine has been found to have a high affinity for the cannabinoid receptors, making it a potent and effective agonist.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-methoxybenzoyl)-4-(2,4,5-trimethylbenzoyl)piperazine is its potency and selectivity for the cannabinoid receptors. This compound has been found to be highly effective in preclinical studies, making it a valuable tool for studying the endocannabinoid system and its potential therapeutic properties. However, one of the limitations of 1-(2-methoxybenzoyl)-4-(2,4,5-trimethylbenzoyl)piperazine is its potential for abuse and dependence, which can complicate its use in scientific research.
Orientations Futures
There are several future directions for the study of 1-(2-methoxybenzoyl)-4-(2,4,5-trimethylbenzoyl)piperazine. One potential area of research is the development of novel therapeutics based on this compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-(2-methoxybenzoyl)-4-(2,4,5-trimethylbenzoyl)piperazine and its potential therapeutic applications. Finally, research is needed to better understand the risks and benefits of using 1-(2-methoxybenzoyl)-4-(2,4,5-trimethylbenzoyl)piperazine in scientific research and potential clinical settings.
Conclusion:
In conclusion, 1-(2-methoxybenzoyl)-4-(2,4,5-trimethylbenzoyl)piperazine is a potent synthetic cannabinoid that has gained popularity in the scientific research community due to its potential therapeutic properties. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases and conditions. While there are limitations to its use in scientific research, 1-(2-methoxybenzoyl)-4-(2,4,5-trimethylbenzoyl)piperazine remains a valuable tool for studying the endocannabinoid system and its potential therapeutic applications.
Méthodes De Synthèse
1-(2-methoxybenzoyl)-4-(2,4,5-trimethylbenzoyl)piperazine can be synthesized through a multi-step process involving the reaction of 2-methoxybenzoyl chloride with piperazine, followed by the reaction of the resulting compound with 2,4,5-trimethylbenzoyl chloride. The final product is obtained through purification and isolation using chromatography techniques.
Applications De Recherche Scientifique
1-(2-methoxybenzoyl)-4-(2,4,5-trimethylbenzoyl)piperazine has been used extensively in scientific research to study the endocannabinoid system and its potential therapeutic properties. This compound has been found to exhibit analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various diseases and conditions.
Propriétés
IUPAC Name |
(2-methoxyphenyl)-[4-(2,4,5-trimethylbenzoyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-15-13-17(3)19(14-16(15)2)22(26)24-11-9-23(10-12-24)21(25)18-7-5-6-8-20(18)27-4/h5-8,13-14H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXJBMQTHLLUIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclobutyl-2-[(3-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5087008.png)
![2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-1-(4-methylphenyl)ethanol hydrochloride](/img/structure/B5087015.png)
![N-(4-bromo-2-methylphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5087044.png)

![methyl 4-{2-cyano-3-[(4-hydroxyphenyl)amino]-3-oxo-1-propen-1-yl}benzoate](/img/structure/B5087056.png)
![N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B5087058.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazone]](/img/structure/B5087066.png)
![4-chloro-N-{2-[(2-furylmethyl)thio]ethyl}benzenesulfonamide](/img/structure/B5087076.png)


![1-[3-(4-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5087105.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~,N~1~-diethyl-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5087111.png)
![3-[(4-methylphenyl)thio]-1-phenyl-2-propen-1-one](/img/structure/B5087118.png)